molecular formula C23H30ClN5O3 B4086898 2-(4-chloro-2-cyclohexylphenoxy)-4,6-di-4-morpholinyl-1,3,5-triazine

2-(4-chloro-2-cyclohexylphenoxy)-4,6-di-4-morpholinyl-1,3,5-triazine

Katalognummer B4086898
Molekulargewicht: 460.0 g/mol
InChI-Schlüssel: OFFNWZLBVFKPIV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(4-chloro-2-cyclohexylphenoxy)-4,6-di-4-morpholinyl-1,3,5-triazine, also known as cediranib, is a small molecule inhibitor of vascular endothelial growth factor (VEGF) receptors. It was developed as an anti-cancer agent and has shown promise in preclinical and clinical trials.

Wirkmechanismus

Cediranib binds to and inhibits the activity of VEGF receptors, specifically VEGFR-1, VEGFR-2, and VEGFR-3. This prevents the binding of VEGF ligands, which are responsible for stimulating angiogenesis. Cediranib also inhibits other signaling pathways involved in cancer cell survival and proliferation, such as the PI3K/AKT/mTOR pathway. By blocking these pathways, 2-(4-chloro-2-cyclohexylphenoxy)-4,6-di-4-morpholinyl-1,3,5-triazine can induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
Cediranib has been shown to have anti-tumor effects in both in vitro and in vivo models. It can inhibit tumor growth and metastasis by reducing angiogenesis and inducing apoptosis. Cediranib has also been shown to have anti-inflammatory effects by reducing the production of cytokines and chemokines. In addition, it can improve the delivery of chemotherapy drugs to tumors by normalizing the tumor vasculature.

Vorteile Und Einschränkungen Für Laborexperimente

Cediranib has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has a well-defined mechanism of action and can be used to study the role of VEGF receptors in cancer and angiogenesis. However, 2-(4-chloro-2-cyclohexylphenoxy)-4,6-di-4-morpholinyl-1,3,5-triazine also has some limitations. It can have off-target effects on other kinases and signaling pathways, which can complicate the interpretation of results. In addition, 2-(4-chloro-2-cyclohexylphenoxy)-4,6-di-4-morpholinyl-1,3,5-triazine can have variable pharmacokinetics and bioavailability, which can affect its efficacy in different cancer types.

Zukünftige Richtungen

There are several future directions for the development and use of 2-(4-chloro-2-cyclohexylphenoxy)-4,6-di-4-morpholinyl-1,3,5-triazine. One direction is to investigate its use in combination with immunotherapy, which has shown promising results in cancer treatment. Cediranib may enhance the anti-tumor immune response by reducing the immunosuppressive effects of the tumor microenvironment. Another direction is to explore the use of 2-(4-chloro-2-cyclohexylphenoxy)-4,6-di-4-morpholinyl-1,3,5-triazine in combination with other targeted therapies, such as PARP inhibitors, which have shown efficacy in ovarian and breast cancer. Cediranib may enhance the sensitivity of cancer cells to these therapies by reducing the DNA repair capacity of the cells. Finally, there is a need to develop biomarkers that can predict the response to 2-(4-chloro-2-cyclohexylphenoxy)-4,6-di-4-morpholinyl-1,3,5-triazine and identify patients who are most likely to benefit from this therapy.
Conclusion
In conclusion, 2-(4-chloro-2-cyclohexylphenoxy)-4,6-di-4-morpholinyl-1,3,5-triazine is a promising anti-cancer agent that targets VEGF receptors and inhibits angiogenesis. It has shown efficacy in preclinical and clinical trials and has several advantages for lab experiments. However, it also has some limitations and future research is needed to optimize its use in cancer treatment. Cediranib represents a valuable tool for the study of angiogenesis and cancer biology and has the potential to improve cancer outcomes for patients.

Wissenschaftliche Forschungsanwendungen

Cediranib has been extensively studied in preclinical and clinical trials for its anti-cancer activity. It has been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for the growth and spread of tumors. Cediranib targets VEGF receptors, which are overexpressed in many types of cancer. It has been tested in a variety of cancer types, including ovarian, lung, breast, and colorectal cancer, and has shown promising results in combination with chemotherapy and other targeted therapies.

Eigenschaften

IUPAC Name

4-[4-(4-chloro-2-cyclohexylphenoxy)-6-morpholin-4-yl-1,3,5-triazin-2-yl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30ClN5O3/c24-18-6-7-20(19(16-18)17-4-2-1-3-5-17)32-23-26-21(28-8-12-30-13-9-28)25-22(27-23)29-10-14-31-15-11-29/h6-7,16-17H,1-5,8-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFFNWZLBVFKPIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=C(C=CC(=C2)Cl)OC3=NC(=NC(=N3)N4CCOCC4)N5CCOCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Chloro-2-cyclohexylphenoxy)-4,6-di(morpholin-4-yl)-1,3,5-triazine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-chloro-2-cyclohexylphenoxy)-4,6-di-4-morpholinyl-1,3,5-triazine
Reactant of Route 2
Reactant of Route 2
2-(4-chloro-2-cyclohexylphenoxy)-4,6-di-4-morpholinyl-1,3,5-triazine
Reactant of Route 3
2-(4-chloro-2-cyclohexylphenoxy)-4,6-di-4-morpholinyl-1,3,5-triazine
Reactant of Route 4
Reactant of Route 4
2-(4-chloro-2-cyclohexylphenoxy)-4,6-di-4-morpholinyl-1,3,5-triazine
Reactant of Route 5
Reactant of Route 5
2-(4-chloro-2-cyclohexylphenoxy)-4,6-di-4-morpholinyl-1,3,5-triazine
Reactant of Route 6
Reactant of Route 6
2-(4-chloro-2-cyclohexylphenoxy)-4,6-di-4-morpholinyl-1,3,5-triazine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.